2-(2-Nitrophenyl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-nitrophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O3/c9-8(11)5-6-3-1-2-4-7(6)10(12)13/h1-4H,5H2,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLJSAZNRAKTZKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00299033 | |

| Record name | 2-(2-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00299033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31142-60-6 | |

| Record name | NSC127675 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127675 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00299033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-(2-Nitrophenyl)acetamide

Foreword: Navigating the Landscape of a Novel Compound

In the realm of drug discovery and chemical research, a thorough understanding of a molecule's physicochemical properties is the bedrock upon which successful development is built. These properties govern a compound's behavior from synthesis and formulation to its ultimate interaction with biological systems. This guide provides a comprehensive technical overview of 2-(2-Nitrophenyl)acetamide, a compound of interest for its potential applications in organic synthesis and medicinal chemistry.

Given the limited availability of direct experimental data for this specific molecule, this document serves a dual purpose. Firstly, it consolidates and presents the currently available computational and spectral data. Secondly, and perhaps more importantly, it provides a robust framework of established experimental protocols, empowering researchers to elucidate the unknown properties of this and other novel chemical entities. As such, this guide is structured not as a static data sheet, but as a dynamic roadmap for investigation, reflecting the real-world challenges and methodologies encountered in the modern laboratory.

Chemical Identity and Molecular Structure

A clear and unambiguous identification of a compound is the first step in any scientific investigation. 2-(2-Nitrophenyl)acetamide is a distinct chemical entity, and it is crucial to differentiate it from its isomer, N-(2-nitrophenyl)acetamide.

IUPAC Name: 2-(2-nitrophenyl)acetamide[1] CAS Number: 31142-60-6[1][2] Molecular Formula: C₈H₈N₂O₃[1][2] Molecular Weight: 180.16 g/mol [1][2] Canonical SMILES: C1=CC=C(C(=C1)CC(=O)N)[O-][1]

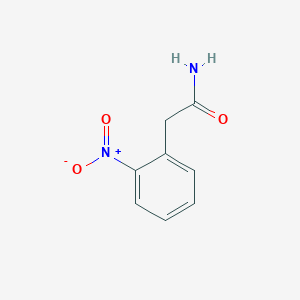

The molecular structure of 2-(2-Nitrophenyl)acetamide, characterized by a phenyl ring substituted with a nitromethane group at the ortho position relative to an acetamide functional group, is visualized below.

Caption: Molecular structure of 2-(2-Nitrophenyl)acetamide.

Physicochemical Properties: A Blend of Computed and Undetermined Data

The following table summarizes the known and unknown physicochemical properties of 2-(2-Nitrophenyl)acetamide. The computed values are derived from computational models and provide a valuable starting point for experimental design.[1]

| Property | Value | Data Type |

| Molecular Weight | 180.16 g/mol | Calculated |

| Melting Point | Not available | Experimental (to be determined) |

| Boiling Point | Not available | Experimental (to be determined) |

| XLogP3 | 0.9 | Computed[1] |

| Hydrogen Bond Donor Count | 1 | Computed[1] |

| Hydrogen Bond Acceptor Count | 3 | Computed[1] |

| Rotatable Bond Count | 2 | Computed[1] |

| Topological Polar Surface Area | 88.9 Ų | Computed[1] |

| pKa | Not available | Experimental (to be determined) |

| Solubility | Not available | Experimental (to be determined) |

Proposed Synthesis and Experimental Characterization Workflows

Caption: Proposed synthetic workflow for 2-(2-Nitrophenyl)acetamide.

General Protocol for the Synthesis of 2-(2-Nitrophenyl)acetamide

This protocol is a generalized procedure for the amidation of a carboxylic acid and should be optimized for the specific substrate.

Materials:

-

2-Nitrophenylacetic acid

-

Thionyl chloride (SOCl₂) or a similar activating agent

-

Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Ammonium hydroxide (NH₄OH) or ammonia gas

-

Ice bath

-

Standard laboratory glassware and stirring apparatus

Procedure:

-

Activation of the Carboxylic Acid: In a fume hood, dissolve 2-nitrophenylacetic acid in an excess of thionyl chloride. Gently reflux the mixture for 1-2 hours. The progress of the reaction can be monitored by the cessation of gas evolution.

-

Removal of Excess Reagent: After the reaction is complete, carefully remove the excess thionyl chloride under reduced pressure. This will yield the crude 2-nitrophenylacetyl chloride.

-

Amidation: Dissolve the crude acid chloride in an anhydrous solvent and cool the solution in an ice bath. Slowly add a concentrated solution of ammonium hydroxide with vigorous stirring. Alternatively, bubble ammonia gas through the solution.

-

Work-up and Isolation: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional hour. The product may precipitate from the solution. If not, the solvent can be removed under reduced pressure. The crude product should be washed with cold water to remove any ammonium salts.

-

Purification: The crude 2-(2-Nitrophenyl)acetamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Experimental Protocols for Physicochemical Characterization

The following are standard, field-proven protocols for determining the key physicochemical properties that are currently unknown for 2-(2-Nitrophenyl)acetamide.

Caption: Experimental workflow for the characterization of 2-(2-Nitrophenyl)acetamide.

Principle: The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range is characteristic of a pure compound.[6][7]

Materials:

-

Dry, powdered sample of 2-(2-Nitrophenyl)acetamide

-

Capillary tubes

-

Melting point apparatus

Procedure:

-

Ensure the sample is completely dry and finely powdered.

-

Load a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block at a moderate rate until the temperature is about 15-20°C below the expected melting point.

-

Decrease the heating rate to 1-2°C per minute to ensure accurate determination.

-

Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting).

-

The recorded melting range provides an indication of the sample's purity.

Principle: Solubility is a critical parameter for drug development, influencing absorption and bioavailability. The shake-flask method is a standard technique for determining equilibrium solubility.[8][9]

Materials:

-

2-(2-Nitrophenyl)acetamide

-

A range of pharmaceutically relevant solvents (e.g., water, phosphate-buffered saline at various pH values, ethanol, DMSO)

-

Vials with screw caps

-

Orbital shaker or rotator

-

Constant temperature bath (e.g., 25°C or 37°C)

-

Analytical balance

-

HPLC or UV-Vis spectrophotometer

Procedure:

-

Add an excess amount of the compound to a known volume of each solvent in separate vials.

-

Seal the vials and place them on an orbital shaker in a constant temperature bath.

-

Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After equilibration, allow the samples to stand for a short period to allow undissolved solids to settle.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

-

Dilute the supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC with a calibration curve).

-

Express the solubility in units such as mg/mL or mol/L.

Spectroscopic and Spectrometric Data

While a full experimental dataset is not publicly available, some spectral information for 2-(2-Nitrophenyl)acetamide can be found in databases. This section provides the available data and a theoretical interpretation of the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

No experimental NMR spectra for 2-(2-Nitrophenyl)acetamide are currently available in public databases. However, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the structure and data from similar compounds.[10][11]

-

¹H NMR: The spectrum is expected to show a complex multiplet in the aromatic region (approximately 7.5-8.2 ppm) corresponding to the four protons on the substituted phenyl ring. A singlet corresponding to the methylene (-CH₂-) protons adjacent to the carbonyl group would likely appear around 3.8-4.2 ppm. The two protons of the primary amide (-NH₂) will likely appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration.

-

¹³C NMR: The spectrum would show eight distinct signals. The carbonyl carbon of the amide would be the most downfield signal (around 170-175 ppm). The aromatic carbons would appear in the range of 120-150 ppm, with the carbon attached to the nitro group being the most deshielded. The methylene carbon would be expected around 40-45 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

A vapor-phase IR spectrum is available for 2-(2-Nitrophenyl)acetamide.[1] The interpretation of the key vibrational frequencies is crucial for confirming the presence of the functional groups.

Expected Key Vibrational Frequencies:

-

N-H Stretching: As a primary amide, two N-H stretching bands are expected in the region of 3100-3500 cm⁻¹.[12]

-

C=O Stretching (Amide I): A strong absorption band is expected between 1630 and 1680 cm⁻¹, characteristic of the amide carbonyl group.[12][13]

-

N-H Bending (Amide II): A band in the region of 1590-1650 cm⁻¹ is also anticipated due to N-H bending.[14]

-

NO₂ Stretching: Asymmetric and symmetric stretching vibrations of the nitro group are expected to produce strong bands around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

-

C-H Stretching: Aromatic C-H stretching will be observed above 3000 cm⁻¹, while aliphatic C-H stretching will be seen below 3000 cm⁻¹.

Mass Spectrometry (MS)

A GC-MS spectrum is available for 2-(2-Nitrophenyl)acetamide.[1] The fragmentation pattern provides valuable information for structural elucidation.

Expected Fragmentation Pattern:

-

Molecular Ion Peak (M⁺): The molecular ion peak would be observed at m/z = 180.

-

Loss of NH₂: A fragment corresponding to the loss of the amino group (•NH₂) would result in a peak at m/z = 164.

-

Loss of the Acetamide Group: Cleavage of the bond between the phenyl ring and the methylene group could lead to fragments corresponding to the acetamide moiety and the nitrophenylmethyl cation.

-

Nitro Group Fragmentation: The nitro group can undergo characteristic fragmentation, including the loss of NO (m/z = 150) and NO₂ (m/z = 134).[15][16]

Safety and Handling

General Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust and vapors.

-

Avoid contact with skin and eyes.

-

In case of contact, flush the affected area with copious amounts of water.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the known physicochemical properties of 2-(2-Nitrophenyl)acetamide, while also highlighting the current gaps in experimental data. The provided computational data serves as a valuable starting point for further investigation. The detailed, step-by-step protocols for synthesis and characterization are intended to empower researchers to elucidate the unknown properties of this and other novel compounds.

The future characterization of 2-(2-Nitrophenyl)acetamide will be crucial in unlocking its potential applications. A full experimental determination of its physicochemical properties will provide the necessary foundation for its use in drug discovery, materials science, and as a versatile intermediate in organic synthesis.

References

-

(2-Nitrophenyl)acetic acid. In: Wikipedia. ; 2023. Accessed January 21, 2026. [Link]

-

(2-Nitrophenyl)acetic acid. Wikiwand. Accessed January 21, 2026. [Link]

-

2-(2-Nitrophenyl)acetamide. AA Blocks. Accessed January 21, 2026. [Link]

- Smajlagić A, et al. Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences. 2020;11(1):043-053.

-

2-(2-Nitrophenyl)acetamide. PubChem. Accessed January 21, 2026. [Link]

-

Material Safety Data Sheet - N1-(4,5-dichloro-2-nitrophenyl)acetamide, 97%. Cole-Parmer. Accessed January 21, 2026. [Link]

-

Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. The Royal Society of Chemistry. Accessed January 21, 2026. [Link]

-

New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice. Accessed January 21, 2026. [Link]

-

Solubility guidelines for candidate drugs (µg/mL). ResearchGate. Accessed January 21, 2026. [Link]

-

6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. Published April 7, 2022. Accessed January 21, 2026. [Link]

-

Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists. Published June 3, 2024. Accessed January 21, 2026. [Link]

-

nitroso group in substituted nitrosobenzenes. Accessed January 21, 2026. [Link]

-

Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. PMC. Accessed January 21, 2026. [Link]

-

Smith BC. Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Published January 1, 2020. Accessed January 21, 2026. [Link]

-

Density Functional Theory Study of the Local Molecular Properties of Acetamide Derivatives as Anti-HIV Drugs. ResearchGate. Published August 6, 2025. Accessed January 21, 2026. [Link]

-

Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. ResearchGate. Published August 6, 2025. Accessed January 21, 2026. [Link]

-

ATR-FTIR spectra showing the Amide I, Amide II, and Amide III regions.... ResearchGate. Accessed January 21, 2026. [Link]

-

Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Stack Exchange. Published November 4, 2017. Accessed January 21, 2026. [Link]

-

Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences. 2020. Accessed January 21, 2026. [Link]

-

for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.0. European Union. Accessed January 21, 2026. [Link]

-

Melting point determination. Accessed January 21, 2026. [Link]

-

Safety Data Sheet. Angene Chemical. Published October 19, 2025. Accessed January 21, 2026. [Link]

-

FTIR-25 || FTIR spectra of amides || Primary & Secondary amide || FTIR spectroscopy || Lactam. YouTube. Published March 16, 2023. Accessed January 21, 2026. [Link]

- Method for reducing aromatic nitro groups.

-

BCS Methodology: Solubility, Permeability & Dissolution. FDA. Accessed January 21, 2026. [Link]

-

Experimental and theoretical quantum chemical studies of 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide and its copper(II) complex: molecular docking simulation of the designed coordinated ligand with insulin-like growth factor-1 receptor (IGF-1R). PMC. Published June 13, 2024. Accessed January 21, 2026. [Link]

-

Oxygen-17 NMR Spectroscopy: Effect of Substituents on Chemical Shifts and Width Line in Ortho Substituted Nitro Benzenes. Accessed January 21, 2026. [Link]

-

Determination of Melting Points According to Pharmacopeia. thinkSRS.com. Accessed January 21, 2026. [Link]

-

N-(4-Methoxy-2-nitrophenyl)acetamide. PMC. Accessed January 21, 2026. [Link]

-

1 H and 13 C NMR chemical shifts of nitrobenzene amination products.... ResearchGate. Accessed January 21, 2026. [Link]

- DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega. 2020;5(15):8583-8590.

-

DETERMINATION OF MELTING POINTS. Accessed January 21, 2026. [Link]

-

FIP GUIDELINES FOR DISSOLUTION TESTING OF SOLID ORAL PRODUCTS JOINT REP. Accessed January 21, 2026. [Link]

-

Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating. CORE. Accessed January 21, 2026. [Link]

-

Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. YouTube. Published December 29, 2022. Accessed January 21, 2026. [Link]

-

Difference between Primary Secondary and Tertiary Amines Via FTIR. LinkedIn. Published December 25, 2023. Accessed January 21, 2026. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Published August 29, 2023. Accessed January 21, 2026. [Link]

-

Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed. Accessed January 21, 2026. [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. aablocks.com [aablocks.com]

- 3. (2-Nitrophenyl)acetic acid - Wikipedia [en.wikipedia.org]

- 4. (2-Nitrophenyl)acetic acid - Wikiwand [wikiwand.com]

- 5. chemimpex.com [chemimpex.com]

- 6. thinksrs.com [thinksrs.com]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. fda.gov [fda.gov]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. researchgate.net [researchgate.net]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. youtube.com [youtube.com]

- 17. chemicalbook.com [chemicalbook.com]

- 18. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-depth Spectroscopic Analysis of 2-(2-Nitrophenyl)acetamide: A Technical Guide for Researchers

This guide provides a comprehensive analysis of the spectroscopic data for 2-(2-Nitrophenyl)acetamide (also known as o-Nitroacetanilide), a key chemical intermediate. As a Senior Application Scientist, the following sections are designed to offer not just raw data, but a field-proven interpretation of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in the principles of chemical structure and reactivity.

The molecular formula for 2-(2-Nitrophenyl)acetamide is C₈H₈N₂O₃, and its molecular weight is 180.16 g/mol .[1][2] This compound serves as a valuable building block in organic synthesis, particularly in the preparation of pharmaceuticals and dyes where the ortho-nitroanilide moiety is a common precursor.[3] Understanding its spectroscopic signature is paramount for reaction monitoring, quality control, and structural confirmation.

Molecular Structure and Spectroscopic Correlation

The unique arrangement of the acetamido and nitro groups on the phenyl ring dictates the entire spectroscopic profile of the molecule. The ortho-relationship creates significant electronic and steric interactions that are directly observable in the NMR, IR, and MS data. The nitro group acts as a strong electron-withdrawing group, while the acetamido group is an activating group, leading to a complex electronic environment in the aromatic ring.

Caption: Structure of 2-(2-Nitrophenyl)acetamide with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of 2-(2-Nitrophenyl)acetamide in solution. The chemical shifts and coupling patterns provide unambiguous evidence for the substitution pattern.

¹H NMR Spectroscopy

The proton NMR spectrum displays distinct signals for the amide proton, the four aromatic protons, and the three methyl protons. The ortho, meta, and para relationships between the aromatic protons result in a complex splitting pattern that is characteristic of a 1,2-disubstituted benzene ring.

Predicted ¹H NMR Signals:

-

Amide N-H: A broad singlet, typically downfield, whose chemical shift is sensitive to solvent and concentration.

-

Aromatic Protons: Four signals in the aromatic region (~7.0-9.0 ppm). Due to the electron-withdrawing nitro group, the proton ortho to it (H6) will be the most deshielded.

-

Methyl Protons (CH₃): A sharp singlet around 2.0-2.3 ppm, integrating to three protons.

Experimental ¹H NMR Data (89.56 MHz, CDCl₃) [4]

| Assign. | Chemical Shift (ppm) | Multiplicity | Integration | Inferred Proton |

|---|---|---|---|---|

| A | ~10.3 | Broad s | 1H | N-H |

| B | 8.76 | d | 1H | H-C6 |

| C | 8.20 | dd | 1H | H-C3 |

| D | 7.65 | t | 1H | H-C5 |

| - | 7.19 | t | 1H | H-C4 |

| F | 2.296 | s | 3H | CH₃ |

Interpretation: The causality for the observed chemical shifts is rooted in the electronic effects of the substituents. The H-C6 proton is ortho to the strongly electron-withdrawing nitro group, causing it to resonate significantly downfield at 8.76 ppm. The amide proton appears as a very broad signal around 10.3 ppm, a common feature for secondary amides. The methyl group protons give a characteristic sharp singlet at 2.296 ppm. The remaining aromatic protons show complex splitting patterns (doublets and triplets) consistent with their respective ortho and meta couplings.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is expected to show eight distinct signals, corresponding to each unique carbon atom in the molecule.

Experimental ¹³C NMR Data While a specific public-domain spectrum with peak-by-peak assignment is not readily available, data from spectral databases confirm the presence of the expected signals.[1]

Predicted Chemical Shifts and Rationale:

-

Carbonyl Carbon (C=O): Expected in the range of 168-172 ppm, typical for an amide carbonyl.

-

Aromatic Carbons: Six signals are expected.

-

C1 & C2 (ipso-carbons): These carbons, directly attached to the nitro and acetamido groups, will have their chemical shifts significantly influenced by these substituents. C1 (attached to NO₂) will be downfield.

-

C3, C4, C5, C6: The remaining four aromatic carbons will appear in the typical aromatic region of 120-140 ppm. Their precise shifts are dictated by the combined electronic effects of the two substituents.

-

-

Methyl Carbon (CH₃): Expected to be the most upfield signal, typically around 20-25 ppm.

Experimental Protocol: NMR Data Acquisition

Caption: Standard workflow for acquiring NMR spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for confirming the presence of key functional groups within the molecule. The spectrum is dominated by strong absorptions from the amide and nitro groups.

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

|---|---|---|

| ~3300-3250 | N-H (Amide) | Stretching |

| ~1680-1660 | C=O (Amide II) | Stretching |

| ~1530-1500 | N-O (Nitro) | Asymmetric Stretching |

| ~1360-1330 | N-O (Nitro) | Symmetric Stretching |

| ~3100-3000 | C-H (Aromatic) | Stretching |

| ~1600, ~1475 | C=C (Aromatic) | Ring Stretching |

Experimental Data (ATR-IR): An ATR-IR spectrum available on PubChem, sourced from Alfa Aesar, confirms these characteristic peaks.[1] The presence of a strong band around 1660 cm⁻¹ for the amide C=O stretch and two prominent bands for the asymmetric and symmetric N-O stretching are definitive identifiers for this class of compound.[3]

Experimental Protocol: ATR-IR Spectroscopy

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR stage. This is crucial as it will be subtracted from the sample spectrum to remove interferences from atmospheric CO₂ and H₂O.

-

Sample Application: Place a small amount of the solid 2-(2-Nitrophenyl)acetamide powder directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure arm to press the sample firmly and evenly against the crystal, ensuring good contact.

-

Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Cleaning: Clean the crystal thoroughly after the measurement.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of the molecule, offering further structural confirmation. Electron Ionization (EI) is a common technique used for this type of analysis.

Expected Fragmentation: The molecular ion peak (M⁺) should be observed at m/z = 180. Key fragmentation pathways for acetanilides and nitroaromatics include:

-

Loss of ketene: A common fragmentation for acetanilides, involving the loss of CH₂=C=O (42 Da) to give a fragment at m/z 138.

-

Loss of the nitro group: Loss of •NO₂ (46 Da).

-

Loss of the acetyl radical: Loss of •COCH₃ (43 Da).

Experimental Mass Spectrum Data (Electron Ionization) [2][4]

| m/z | Relative Intensity | Proposed Fragment |

|---|---|---|

| 180 | 20.5% | [M]⁺ (Molecular Ion) |

| 138 | 100% | [M - C₂H₂O]⁺ |

| 108 | 12.5% | [M - C₂H₂O - NO]⁺ |

| 92 | 27.6% | [M - C₂H₂O - NO₂]⁺ or [C₆H₆N]⁺ |

| 65 | 13.8% | [C₅H₅]⁺ |

| 43 | 24.4% | [CH₃CO]⁺ |

Interpretation: The base peak at m/z 138 corresponds to the loss of a neutral ketene molecule from the molecular ion, a characteristic and highly favorable rearrangement for N-aryl acetamides.[4] This fragmentation is a dominant process and serves as a key diagnostic feature. The presence of the molecular ion at m/z 180 confirms the molecular weight.[2] Other significant peaks at m/z 92 and 65 arise from the subsequent fragmentation of the aromatic ring structure.

Caption: Key fragmentation pathway for 2-(2-Nitrophenyl)acetamide in EI-MS.

Summary of Spectroscopic Data

| Technique | Parameter | Observed Value/Feature |

| ¹H NMR | Chemical Shifts (ppm) | ~10.3 (NH), 8.76 (Ar-H), 8.20 (Ar-H), 7.65 (Ar-H), 7.19 (Ar-H), 2.30 (CH₃) |

| ¹³C NMR | Predicted Shifts (ppm) | ~169 (C=O), 120-150 (Ar-C), ~24 (CH₃) |

| IR | Key Peaks (cm⁻¹) | ~3270 (N-H), ~1660 (C=O), ~1510 (N-O asym), ~1340 (N-O sym) |

| MS (EI) | Key Fragments (m/z) | 180 [M]⁺, 138 [M-42]⁺ (Base Peak), 92, 43 |

Conclusion

The collective spectroscopic data from NMR, IR, and MS provides a self-validating and unambiguous characterization of 2-(2-Nitrophenyl)acetamide. The ¹H NMR spectrum confirms the 1,2-disubstitution pattern on the aromatic ring, the IR spectrum verifies the presence of the critical amide and nitro functional groups, and the mass spectrum confirms the molecular weight and reveals a characteristic fragmentation pattern dominated by the loss of ketene. This comprehensive guide serves as an authoritative reference for researchers working with this compound, enabling confident identification and quality assessment in a drug development or synthetic chemistry setting.

References

-

Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11090, 2'-Nitroacetanilide. PubChem. Available at: [Link]

-

NIST (2021). Acetamide, N-(2-nitrophenyl)-. in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard. National Institute of Standards and Technology. Available at: [Link]

-

ResearchGate (n.d.). a: Mass spectrum N-(4-nitrophenyl) acetamide. ResearchGate. Available at: [Link]

-

ResearchGate (n.d.). Simultaneous Spectrophotometric Determination of Nitrophenol Isomers in Environmental Samples Using First Derivative of the Dens. ResearchGate. Available at: [Link]

Sources

A Technical Guide to the Structural Analysis of 2-(2-Nitrophenyl)acetamide: A Case for Comparative Crystallography

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of 2-(2-Nitrophenyl)acetamide, a molecule of interest in medicinal chemistry and materials science. At present, a definitive single-crystal X-ray structure for 2-(2-Nitrophenyl)acetamide has not been reported in publicly accessible crystallographic databases. This guide addresses this knowledge gap by furnishing a detailed, forward-looking analysis grounded in established crystallographic principles. It presents a comparative study with its structural isomer, N-(2-nitrophenyl)acetamide, for which a crystal structure has been determined. By contrasting the known structural features of the isomer with predictive analysis of the target molecule, this document offers a robust framework for future experimental investigation, highlighting the critical role of isomerism in crystal engineering and its profound impact on material properties.

Introduction: The Critical Role of Isomerism in Crystal Engineering

In the fields of pharmaceutical development and materials science, the precise three-dimensional arrangement of atoms within a crystal lattice dictates a compound's macroscopic properties. Bulk characteristics such as solubility, dissolution rate, bioavailability, stability, and melting point are not governed by the molecular structure alone, but by the intricate network of intermolecular interactions that constitute the crystal packing. Structural isomers, molecules with identical chemical formulas but different atomic connectivity, often exhibit dramatically different crystallographic arrangements and, consequently, disparate physicochemical behaviors.

This guide focuses on 2-(2-Nitrophenyl)acetamide (C₈H₈N₂O₃) and its structural isomer, N-(2-nitrophenyl)acetamide. The distinction between these two molecules, while subtle on paper, is profound in three-dimensional space. In 2-(2-Nitrophenyl)acetamide , a flexible methylene (-CH₂) linker separates the phenyl ring from the acetamide moiety. In N-(2-nitrophenyl)acetamide , the amide nitrogen is bonded directly to the aromatic ring, creating a more rigid molecular framework. This fundamental difference in connectivity is the cornerstone of the comparative analysis that follows. Understanding these differences is paramount for researchers aiming to synthesize and characterize these molecules for potential applications.

Solubility studies of 2-(2-Nitrophenyl)acetamide in various solvents

An In-depth Technical Guide to the Solubility Studies of 2-(2-Nitrophenyl)acetamide

Authored by: A Senior Application Scientist

Foreword: The Imperative of Solubility in Pharmaceutical Development

In the landscape of pharmaceutical sciences, the journey of a new chemical entity (NCE) from a promising candidate to a viable therapeutic is fraught with challenges. Among the most critical physicochemical hurdles is solubility.[1][2] A drug's ability to dissolve in a solvent, particularly in aqueous media, fundamentally governs its bioavailability, efficacy, and ultimately, its therapeutic success.[2][3] Poorly soluble compounds often lead to inadequate drug absorption and may necessitate high doses to achieve therapeutic plasma concentrations, posing significant formulation and patient compliance issues.[3][4][5] It is estimated that over 40% of NCEs developed in the pharmaceutical industry are poorly soluble in water, making solubility enhancement a primary focus for formulation scientists.[3][4][6]

This technical guide provides a comprehensive framework for the systematic investigation of the solubility of 2-(2-Nitrophenyl)acetamide, a nitroaromatic compound with a structure pertinent to medicinal chemistry research. By presenting a cohesive narrative from theoretical underpinnings to practical experimental execution and data modeling, this document serves as a self-validating system for researchers, scientists, and drug development professionals. We will not only outline the necessary steps but also elucidate the causality behind each experimental choice, ensuring a robust and reproducible scientific investigation.

Physicochemical Profile of 2-(2-Nitrophenyl)acetamide

A thorough understanding of the target molecule is the foundation of any solubility study. 2-(2-Nitrophenyl)acetamide (C₈H₈N₂O₃) is an organic compound whose properties dictate its interaction with various solvents.

| Property | Value | Source |

| Molecular Formula | C₈H₈N₂O₃ | [7] |

| Molecular Weight | 180.16 g/mol | [7] |

| CAS Number | 31142-60-6 | [7] |

| IUPAC Name | 2-(2-nitrophenyl)acetamide | [7] |

| Canonical SMILES | C1=CC=C(C(=C1)CC(=O)N)[O-] | [7] |

The presence of the polar acetamide and nitro groups suggests potential for hydrogen bonding, while the phenyl ring provides a non-polar character. This amphiphilic nature implies that its solubility will be highly dependent on the choice of solvent.

Theoretical Framework: The Thermodynamics of Dissolution

Solubility is a thermodynamic equilibrium phenomenon. The process of dissolution can be described by the change in Gibbs free energy (ΔG°sol), which is a function of enthalpy (ΔH°sol) and entropy (ΔS°sol) of solution, as defined by the following equation:

ΔG°sol = ΔH°sol - TΔS°sol

-

ΔH°sol (Enthalpy of Solution): Represents the heat absorbed or released during dissolution. An endothermic process (ΔH°sol > 0) indicates that solubility increases with temperature, while an exothermic process (ΔH°sol < 0) means solubility decreases with rising temperature.[8]

-

ΔS°sol (Entropy of Solution): Reflects the change in disorder of the system. Dissolution is generally an entropy-driven process (ΔS°sol > 0) as the solute molecules become more dispersed in the solvent.[9]

By measuring solubility at various temperatures, these key thermodynamic parameters can be determined, providing deep insight into the dissolution mechanism.

Experimental Design: A Multi-faceted Approach to Solubility Determination

A robust solubility study relies on precise and validated experimental protocols. The "shake-flask" method is the gold standard for determining equilibrium solubility and will form the core of our experimental workflow.[2] The subsequent quantification of the dissolved solute can be approached via several analytical techniques, each with its own merits.

Core Protocol: Equilibrium Solubility via Shake-Flask Method

This protocol is designed to achieve a saturated solution, where the dissolved solute is in equilibrium with the undissolved solid phase.

Materials and Apparatus:

-

2-(2-Nitrophenyl)acetamide (solid)

-

Selected solvents (e.g., water, ethanol, acetone, ethyl acetate, etc.)

-

Screw-capped vials (e.g., 20 mL)

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Syringe filters (0.45 µm, solvent-compatible)

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid 2-(2-Nitrophenyl)acetamide to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Solvent Addition: Add a known volume (e.g., 10 mL) of the desired solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 298.15 K, 303.15 K, 308.15 K, etc.). Agitate the mixtures for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[10]

-

Settling: After agitation, allow the vials to rest in the temperature-controlled environment for at least 2 hours to allow the undissolved solid to settle.

-

Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Filtration: Immediately filter the withdrawn sample through a 0.45 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any suspended solid particles.

-

Analysis: Determine the concentration of the dissolved 2-(2-Nitrophenyl)acetamide in the filtrate using one of the analytical methods described below.

Analytical Quantification Methods

The choice of analytical method depends on the properties of the solute and the required sensitivity and specificity.

3.2.1. Gravimetric Analysis

This is the most direct method, relying on the mass of the solute after solvent evaporation.

Protocol:

-

Accurately weigh the vial containing the filtered saturated solution (from step 6 above).

-

Evaporate the solvent completely by placing the vial in an oven at a suitable temperature (e.g., 100 °C, ensuring the compound does not decompose).[11]

-

Once the solvent is fully evaporated, cool the vial in a desiccator and weigh it again.

-

Continue the drying and weighing process until a constant weight is achieved.[11]

-

The mass of the dissolved solute is the difference between the final constant weight and the initial weight of the empty vial. Solubility can then be expressed in g/100 mL or other relevant units.[8]

3.2.2. UV-Vis Spectrophotometry

This method is suitable for compounds with a chromophore that absorbs light in the UV-Vis spectrum. The nitro group in 2-(2-Nitrophenyl)acetamide makes it an ideal candidate for this technique.[12][13]

Protocol:

-

Determine λmax: Prepare a dilute solution of the compound in the chosen solvent and scan it with a UV-Vis spectrophotometer to find the wavelength of maximum absorbance (λmax).

-

Create a Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at λmax and plot a graph of absorbance versus concentration. This should yield a linear relationship according to the Beer-Lambert law.

-

Analyze the Sample: Take the filtered saturated solution and dilute it with a known factor to bring its absorbance within the linear range of the calibration curve.

-

Calculate Concentration: Measure the absorbance of the diluted sample at λmax and use the equation of the line from the calibration curve to determine its concentration. Account for the dilution factor to find the original concentration in the saturated solution.[12]

3.2.3. High-Performance Liquid Chromatography (HPLC)

HPLC offers high specificity and sensitivity, making it ideal for complex mixtures or when very low solubilities are expected.[14][15][16]

Protocol:

-

Method Development: Develop an HPLC method capable of separating and quantifying 2-(2-Nitrophenyl)acetamide. This involves selecting an appropriate column (e.g., C18), mobile phase, flow rate, and detector wavelength (UV detector).

-

Create a Calibration Curve: Prepare a series of standard solutions of known concentrations and inject them into the HPLC system. Plot the peak area versus concentration to generate a calibration curve.

-

Analyze the Sample: Inject a known volume of the filtered saturated solution (appropriately diluted if necessary) into the HPLC system.

-

Calculate Concentration: Determine the peak area for the sample and use the calibration curve to calculate the concentration of the compound in the saturated solution.

Visualization of the Experimental Workflow

The logical flow from sample preparation to final analysis is critical for ensuring reproducibility and minimizing error.

Caption: Logical pathway from experimental data to thermodynamic parameter determination.

Conclusion

This guide has established a comprehensive and scientifically rigorous protocol for the complete solubility characterization of 2-(2-Nitrophenyl)acetamide. By integrating established theoretical principles with detailed, self-validating experimental methodologies and robust data analysis techniques, researchers can generate high-quality, reproducible solubility data. This information is not merely an academic exercise; it is a critical dataset that informs downstream processes such as formulation design, purification, and dosage form development. Adherence to this systematic approach will empower scientists to overcome the solubility challenges that so often impede the progress of promising pharmaceutical compounds.

References

- Vertex AI Search. (2020). The Importance of Solubility for New Drug Molecules.

- ALWSCI. (2024). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development.

- Course Hero. (n.d.). Determination of Solubility by Gravimetric Method.

- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012.

- PubMed. (2012). Drug solubility: importance and enhancement techniques.

- National Institutes of Health (NIH). (2012). Drug Solubility: Importance and Enhancement Techniques.

- Guidechem. (n.d.). 2-[2-(2-nitrophenyl)phenyl]acetamide 100872-53-5 wiki.

- National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review.

- PubChem. (n.d.). 2-(2-Nitrophenyl)acetamide.

- MDPI. (n.d.). Solubility Data, Solubility Parameters and Thermodynamic Behavior of an Antiviral Drug Emtricitabine in Different Pure Solvents: Molecular Understanding of Solubility and Dissolution.

- Qureshi, A., Vyas, J., & Upadhyay, U. M. (n.d.). Determination of solubility by gravimetric method: A brief review.

- Solubility of Things. (n.d.).

- ResearchGate. (n.d.). (a)

- Engineered Science Publisher. (n.d.).

- Scribd. (n.d.). 4 - Solubility - Gravimetric Method | PDF.

- National Institutes of Health (NIH). (2023).

- Scirp.org. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions.

- Benchchem. (n.d.). "N-(2-Methyl-5-nitrophenyl)acetamide" physical and chemical properties.

- ACS Publications. (n.d.).

- ResearchGate. (2017). How I can determination of the solubility constant by using Uv-Vis spectrophotometer?

- Yang, H., et al. (n.d.). Analytical Method Selection for Drug Product Dissolution Testing.

Sources

- 1. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 2. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Drug solubility: importance and enhancement techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pharmacyjournal.info [pharmacyjournal.info]

- 6. ucd.ie [ucd.ie]

- 7. 2-(2-Nitrophenyl)acetamide | C8H8N2O3 | CID 278262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. Solubility Data, Solubility Parameters and Thermodynamic Behavior of an Antiviral Drug Emtricitabine in Different Pure Solvents: Molecular Understanding of Solubility and Dissolution [mdpi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. scribd.com [scribd.com]

- 12. scirp.org [scirp.org]

- 13. researchgate.net [researchgate.net]

- 14. solubilityofthings.com [solubilityofthings.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. dissolutiontech.com [dissolutiontech.com]

An In-depth Technical Guide to the Thermal Stability and Decomposition of 2-(2-Nitrophenyl)acetamide

This guide provides a comprehensive technical overview of the thermal stability and decomposition profile of 2-(2-Nitrophenyl)acetamide (C₈H₈N₂O₃).[1] It is intended for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of the thermal behavior of this nitroaromatic compound. The content herein is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a thorough and actionable understanding.

Introduction and Significance

2-(2-Nitrophenyl)acetamide is an organic compound featuring a nitro group ortho to an acetamide substituent on a benzene ring.[1] Nitroaromatic compounds are a significant class of materials used in various industrial applications, including the synthesis of dyes, polymers, pesticides, and explosives.[2] Their thermal stability is a critical parameter that dictates their handling, storage, and application safety. The presence of the energetic nitro group, an explosophore, alongside the acetamide functionality, makes the thermal behavior of 2-(2-Nitrophenyl)acetamide a subject of considerable interest.[3] Understanding its decomposition pathways and kinetics is paramount for predicting its reactivity, ensuring safe laboratory and industrial practices, and for the development of novel energetic materials or pharmaceutical intermediates.

Physicochemical Properties

A foundational understanding of the basic physicochemical properties of 2-(2-Nitrophenyl)acetamide is essential before delving into its thermal characteristics.

| Property | Value | Source |

| Molecular Formula | C₈H₈N₂O₃ | PubChem[1] |

| Molecular Weight | 180.16 g/mol | PubChem[1] |

| Appearance | Solid (predicted) | --- |

| CAS Number | 31142-60-6 | PubChem[1] |

Theoretical Decomposition Pathways

The thermal decomposition of nitroaromatic compounds is a complex process involving multiple competing reaction pathways.[4][5] The explosive decomposition of organic nitro compounds are redox reactions, where the nitro group acts as an oxidant and the hydrocarbon backbone serves as the fuel.[3] This process generates significant heat and produces stable gaseous products like molecular nitrogen (N₂), carbon dioxide (CO₂), and water (H₂O).[3]

For 2-(2-Nitrophenyl)acetamide, the decomposition is likely initiated by the cleavage of the C-NO₂ bond, which is often the weakest bond in nitroaromatic compounds.[4][5]

A plausible decomposition mechanism can be postulated as follows:

-

Initiation: Homolytic cleavage of the C-NO₂ bond to form a phenyl radical and nitrogen dioxide (NO₂).

-

Intramolecular Hydrogen Abstraction: The ortho-acetamide group can participate in an intramolecular hydrogen abstraction by the nitro group, leading to the formation of a cyclic intermediate. This is a common mechanism in ortho-substituted nitroaromatics and can lead to the elimination of water.

-

Propagation and Termination: The initial radical species can trigger a cascade of secondary reactions, including further fragmentation of the aromatic ring and reactions between decomposition intermediates.

The presence of the acetamide group may also influence the decomposition pathway. The pyrolysis of acetamide itself is known to produce acetic acid, ammonia, and acetonitrile.[6] Therefore, the decomposition of 2-(2-Nitrophenyl)acetamide could yield a complex mixture of products arising from both the nitroaromatic and acetamide moieties.

Caption: Postulated decomposition pathways for 2-(2-Nitrophenyl)acetamide.

Experimental Assessment of Thermal Stability

To experimentally determine the thermal stability and decomposition kinetics of 2-(2-Nitrophenyl)acetamide, a suite of thermal analysis techniques should be employed. The most common and informative are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[7][8]

Experimental Workflow

The logical flow for a comprehensive thermal analysis study is outlined below.

Caption: A typical experimental workflow for assessing thermal stability.

Detailed Experimental Protocols

Objective: To determine the temperature at which 2-(2-Nitrophenyl)acetamide begins to decompose and the extent of mass loss during decomposition.[9]

Protocol:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of the purified 2-(2-Nitrophenyl)acetamide into an alumina or platinum crucible.

-

Experimental Conditions:

-

Atmosphere: Nitrogen (inert) or Air (oxidative), with a flow rate of 20-50 mL/min.

-

Heating Rate: A standard heating rate of 10 °C/min is recommended for initial screening.

-

Temperature Range: Typically from ambient temperature to 500 °C, or until the decomposition is complete.

-

-

Data Acquisition: Record the mass of the sample as a function of temperature. The first derivative of the mass loss curve (DTG) should also be recorded to identify the temperature of the maximum rate of decomposition.[10]

Objective: To measure the heat flow associated with thermal events such as melting, crystallization, and decomposition.[7] This allows for the determination of the enthalpy of decomposition, a key parameter for assessing the energetic nature of the compound.

Protocol:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Sample Preparation: Accurately weigh 1-5 mg of the purified 2-(2-Nitrophenyl)acetamide into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.

-

Experimental Conditions:

-

Atmosphere: Nitrogen or Air, with a flow rate of 20-50 mL/min.

-

Heating Rate: 10 °C/min.

-

Temperature Range: From ambient temperature to a temperature beyond the final decomposition event observed in TGA.

-

-

Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature. Endothermic events (e.g., melting) will result in a downward peak, while exothermic events (e.g., decomposition) will produce an upward peak.[8]

Interpretation of Thermal Data

The data obtained from TGA and DSC analyses provide critical insights into the thermal stability of 2-(2-Nitrophenyl)acetamide.

| Parameter | Description | Significance |

| Onset Decomposition Temperature (Tonset) | The temperature at which significant mass loss begins. | A primary indicator of thermal stability. |

| Peak Decomposition Temperature (Tpeak) | The temperature at which the rate of mass loss is at its maximum (from the DTG curve). | Useful for kinetic studies and comparing stabilities of different materials. |

| Mass Loss (%) | The percentage of the initial mass lost during decomposition. | Provides information about the volatility of decomposition products and the formation of a solid residue. |

| Enthalpy of Decomposition (ΔHd) | The heat released or absorbed during decomposition. | A measure of the energetic potential of the compound. A large exothermic ΔHd indicates a high energy release. |

Safety Considerations

Nitroaromatic compounds should be handled with caution due to their potential for rapid and energetic decomposition.[3] While specific safety data for 2-(2-Nitrophenyl)acetamide is not widely available, general precautions for handling nitro compounds should be strictly followed.[11][12][13][14]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated fume hood.

-

Avoidance of Ignition Sources: Keep the compound away from heat, sparks, and open flames.

-

Small-Scale Handling: Whenever possible, work with small quantities of the material, especially during initial thermal characterization.

Conclusion

This technical guide has provided a comprehensive framework for understanding and evaluating the thermal stability and decomposition of 2-(2-Nitrophenyl)acetamide. While specific experimental data for this compound is not extensively published, the theoretical principles and experimental protocols outlined here offer a robust approach for its characterization. A thorough investigation using TGA and DSC is essential to quantify its thermal properties, elucidate its decomposition mechanism, and ensure its safe handling and application. The insights gained from such studies are invaluable for researchers and professionals working with this and other nitroaromatic compounds.

References

- Decomposition mechanisms of trinitroalkyl compounds: a theoretical study from aliphatic to aromatic nitro compounds. Physical Chemistry Chemical Physics, RSC Publishing.

- Nitroaromatic Compounds, from Synthesis to Biodegrad

- Kinetics and Mechanisms of Thermal Decomposition of Nitroarom

- Biodegradation of Nitroaromatic Compounds and Explosives. CSWAB.org.

- Nitro compound. Wikipedia.

- Safety D

- SAFETY D

- Safety D

- SAFETY D

- Material Safety Data Sheet - N1-(4,5-dichloro-2-nitrophenyl)acetamide, 97%. Cole-Parmer.

- Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). University of California, Berkeley.

- N-(2-Methyl-5-nitrophenyl)acetamide physical and chemical properties. Benchchem.

- 2-(2-Nitrophenyl)acetamide. PubChem.

- N-(4-Methoxy-2-nitrophenyl)acetamide. IUCr.

- Thermal Decomposition of Aliphatic Nitro-compounds.

- A broadly applicable cross-linker for aliphatic polymers containing C–H bonds. UVicSPACE: Research & Learning Repository.

- Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). IIT Kanpur.

- Biological and Physical Sciences An International Peer Review E-3 Journal of Sciences.

- Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. MDPI.

- Simultaneous Thermal Analysis (TGA-DTA, TGA-DSC). CETCO.

- Data reports N-(4-Methoxy-2-nitrophenyl)acetamide. IUCr Journals.

- 2'-Nitroacetanilide. PubChem.

- Thermal decomposition of some nitroanilinoacetic acids. Indian Academy of Sciences.

- New thermal decomposition pathway for T

- Homogeneous gas-phase pyrolysis of acetamide. Transactions of the Faraday Society, RSC Publishing.

- Thermal decomposition of t-butyl 2-nitrobenzenesulphenate. Journal of the Chemical Society C: Organic, RSC Publishing.

Sources

- 1. 2-(2-Nitrophenyl)acetamide | C8H8N2O3 | CID 278262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nitro compound - Wikipedia [en.wikipedia.org]

- 4. Decomposition mechanisms of trinitroalkyl compounds: a theoretical study from aliphatic to aromatic nitro compounds - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. Homogeneous gas-phase pyrolysis of acetamide - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 7. fpe.umd.edu [fpe.umd.edu]

- 8. cetco.com [cetco.com]

- 9. iitk.ac.in [iitk.ac.in]

- 10. Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 11. angenechemical.com [angenechemical.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. fishersci.com [fishersci.com]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

The Strategic Utility of 2-(2-Nitrophenyl)acetamide in Modern Organic Synthesis: A Technical Guide

Abstract

2-(2-Nitrophenyl)acetamide, a seemingly unassuming chemical intermediate, serves as a cornerstone in the edifice of modern heterocyclic chemistry. Its strategic placement of a nitro group ortho to an acetamidoethyl side chain provides a powerful and versatile platform for constructing complex molecular architectures, most notably the indole nucleus. This technical guide offers an in-depth exploration of 2-(2-nitrophenyl)acetamide as a precursor, delving into its synthesis, key transformations, and applications in the synthesis of pharmacologically relevant compounds. We will dissect the mechanistic underpinnings of its reactivity, provide detailed experimental protocols, and present quantitative data to empower researchers, scientists, and drug development professionals in leveraging this potent building block.

Introduction: The Latent Potential of an Ortho-Nitro Precursor

The intrinsic value of 2-(2-nitrophenyl)acetamide in organic synthesis lies in the cooperative functionality of its constituent parts. The ortho-nitro group, a potent electron-withdrawing moiety, not only activates the adjacent methylene group for deprotonation but also serves as a masked amino group. This "masked amine" is the key to unlocking a variety of intramolecular cyclization reactions upon reduction. The acetamide function, in turn, offers a stable and readily incorporated side chain that becomes an integral part of the final heterocyclic scaffold.

This guide will focus on the practical application of this precursor, moving beyond theoretical concepts to provide actionable insights for the laboratory setting. We will explore the causality behind experimental choices, emphasizing how reaction conditions can be manipulated to achieve desired outcomes.

Synthesis of the Precursor: 2-(2-Nitrophenyl)acetamide

The most common and direct route to 2-(2-nitrophenyl)acetamide involves the amidation of 2-nitrophenylacetic acid. This transformation is typically achieved by first converting the carboxylic acid to a more reactive species, such as an acid chloride or an activated ester, followed by reaction with ammonia or an ammonia equivalent.

Experimental Protocol: Synthesis of 2-(2-Nitrophenyl)acetamide from 2-Nitrophenylacetic Acid

This protocol is a representative procedure for the synthesis of the title compound.

Materials:

-

2-Nitrophenylacetic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM)

-

Aqueous ammonia (NH₄OH)

-

Ice

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Activation of the Carboxylic Acid: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, suspend 2-nitrophenylacetic acid (1.0 eq) in anhydrous dichloromethane. Add thionyl chloride (1.2 eq) dropwise at 0 °C.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and then gently reflux for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by taking a small aliquot, quenching it with methanol, and spotting it against the starting material.

-

Removal of Excess Reagent: Once the reaction is complete, carefully remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator.

-

Amidation: Cool the resulting crude acid chloride in an ice bath and slowly add it to a stirred solution of concentrated aqueous ammonia (excess) in a separate flask. Maintain the temperature below 10 °C during the addition.

-

Work-up and Isolation: Continue stirring for 1 hour at room temperature. The resulting precipitate is collected by vacuum filtration. The solid is then washed sequentially with cold water, a saturated sodium bicarbonate solution, and brine.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield 2-(2-nitrophenyl)acetamide as a solid. Dry the purified product under vacuum.

Justification of Experimental Choices:

-

The use of thionyl chloride provides a reliable method for converting the carboxylic acid to the more reactive acid chloride, which readily undergoes nucleophilic attack by ammonia.

-

Anhydrous conditions are crucial in the first step to prevent the hydrolysis of the acid chloride back to the carboxylic acid.

-

The dropwise addition of the acid chloride to an excess of cold aqueous ammonia helps to control the exothermicity of the reaction and minimizes side reactions.

-

The washing steps are essential to remove any unreacted starting materials and byproducts, ensuring the purity of the final product.

The Cornerstone Application: Reductive Cyclization to Indoles

The most prominent application of 2-(2-nitrophenyl)acetamide is its conversion to indole derivatives through reductive cyclization. This transformation is a powerful method for constructing the indole core, which is a privileged scaffold in medicinal chemistry.

The General Mechanism: A Two-Step Cascade

The overall transformation proceeds through a two-step sequence:

-

Reduction of the Nitro Group: The nitro group is reduced to an amine. A variety of reducing agents can be employed, with catalytic hydrogenation being a common and clean method.

-

Intramolecular Cyclization: The newly formed aniline nitrogen attacks the amide carbonyl, leading to a cyclized intermediate that subsequently dehydrates to form the indole ring.

Key Reductive Systems and Their Implications

The choice of reducing agent is critical and can influence the yield and purity of the final product.

| Reducing System | Typical Conditions | Advantages | Considerations |

| Catalytic Hydrogenation | H₂, Pd/C, Ethanol or Ethyl Acetate | Clean reaction, high yields, easy work-up. | May not be suitable for substrates with other reducible functional groups. |

| Iron in Acetic Acid | Fe powder, glacial acetic acid, heat | Inexpensive, effective for many substrates. | Requires acidic conditions, work-up can be more involved. |

| Sodium Dithionite | Na₂S₂O₄, aqueous solution | Mild conditions, useful for sensitive substrates. | Can sometimes lead to lower yields. |

| Tin(II) Chloride | SnCl₂, HCl, Ethanol | Effective for a wide range of substrates. | Stoichiometric amounts of tin salts are produced as waste. |

Experimental Protocol: Catalytic Hydrogenation of 2-(2-Nitrophenyl)acetamide

This protocol describes a standard procedure for the synthesis of 2-(1H-indol-3-yl)acetamide.

Materials:

-

2-(2-Nitrophenyl)acetamide

-

10% Palladium on carbon (Pd/C)

-

Ethanol

-

Hydrogen gas supply or a hydrogen generator

-

Parr shaker or a similar hydrogenation apparatus

-

Celite®

Procedure:

-

Reaction Setup: In a suitable pressure vessel, dissolve 2-(2-nitrophenyl)acetamide (1.0 eq) in ethanol.

-

Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Hydrogenation: Seal the vessel and connect it to a hydrogen source. Purge the vessel with hydrogen gas several times to remove any air. Pressurize the vessel to the desired hydrogen pressure (e.g., 50 psi) and begin vigorous stirring or shaking.

-

Reaction Monitoring: The reaction is typically exothermic. Monitor the reaction progress by observing the uptake of hydrogen and by TLC analysis of aliquots.

-

Work-up: Once the reaction is complete (as indicated by the cessation of hydrogen uptake and TLC), carefully vent the excess hydrogen and purge the vessel with an inert gas.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional ethanol to ensure complete recovery of the product.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude 2-(1H-indol-3-yl)acetamide can be purified by recrystallization or column chromatography.

Self-Validating System: The success of this protocol is validated by the complete consumption of the starting material (monitored by TLC) and the formation of a new product with a different Rf value. The identity and purity of the final product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and MS).

Beyond Indoles: Synthesis of Other Heterocyclic Systems

While indole synthesis is the most prominent application, the reactivity of 2-(2-nitrophenyl)acetamide can be harnessed to construct other important heterocyclic scaffolds, such as quinolines. The formation of these alternative ring systems often depends on the specific reaction conditions and the presence of additional reagents that can participate in the cyclization process.

Applications in Drug Development and Medicinal Chemistry

The indole and quinoline cores, readily accessible from 2-(2-nitrophenyl)acetamide and its derivatives, are prevalent in a vast array of pharmaceuticals. The versatility of this precursor allows for the synthesis of diverse libraries of compounds for biological screening. While direct synthesis of a specific marketed drug from 2-(2-nitrophenyl)acetamide is not widely documented, the structural motifs it generates are key components in many therapeutic agents. For instance, the related compound N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine, which can be conceptually derived from a substituted nitrophenylacetamide, is a crucial intermediate in the synthesis of the anticancer drug Imatinib. This highlights the strategic importance of this class of precursors in the development of novel therapeutics.

Physicochemical and Spectroscopic Data

Accurate characterization of 2-(2-nitrophenyl)acetamide is essential for its effective use in synthesis.

| Property | Value | Source |

| Molecular Formula | C₈H₈N₂O₃ | PubChem |

| Molecular Weight | 180.16 g/mol | PubChem |

| Appearance | Solid | - |

| Melting Point | 124-126 °C | - |

| ¹H NMR (CDCl₃, 400 MHz) | δ 10.33 (s, 1H), 8.76 (d, J = 8.5 Hz, 1H), 8.21 (d, J = 8.4 Hz, 1H), 7.65 (t, J = 7.8 Hz, 1H), 7.18 (t, J = 7.8 Hz, 1H), 2.29 (s, 3H). | [1] |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 169.0, 136.3, 136.0, 134.8, 125.7, 123.2, 122.2, 25.6. | [1] |

Note: The provided NMR data is for N-(2-nitrophenyl)acetamide, a closely related isomer. Specific data for 2-(2-nitrophenyl)acetamide may vary slightly.

Conclusion: A Versatile and Enduring Precursor

2-(2-Nitrophenyl)acetamide exemplifies the power of strategic functional group placement in organic synthesis. Its ability to serve as a stable, yet readily transformable, precursor to indoles and other valuable heterocycles ensures its continued relevance in both academic research and industrial drug development. The methodologies outlined in this guide, grounded in a mechanistic understanding of the underlying chemistry, provide a robust framework for harnessing the synthetic potential of this versatile building block. Future advancements in catalytic systems and flow chemistry are likely to further enhance the utility and efficiency of transformations involving this important intermediate.

References

-

PubChem. (n.d.). 2-(2-Nitrophenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

- Leimgruber, W., & Batcho, A. D. (1985). 4-BENZYLOXYINDOLE. Organic Syntheses, 63, 214. doi:10.15227/orgsyn.063.0214

- Reissert, A. (1897). Einwirkung von Oxalester und Natriumäthylat auf Nitrotoluole. Synthese nitrirter Phenylbrenztraubensäuren. Berichte der deutschen chemischen Gesellschaft, 30(1), 1030–1053.

- Gribble, G. W. (2010). Reissert Indole Synthesis. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.

- Chakraborty, P., Brandaõ, N. D., & Paul, J. (2019). An efficient copper-catalyzed intermolecular decarboxylative cascade cyclization of aryl aldehydes, anilines, and acrylic acid permits the direct synthesis of 2-substituted quinolines. The Journal of Organic Chemistry, 84(16), 10160-10171.

-

Royal Society of Chemistry. (n.d.). Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. Retrieved from [Link]

Sources

A Technical Guide to the Reactivity of the Nitro Group in 2-(2-Nitrophenyl)acetamide: From Reduction to Intramolecular Cyclization

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2-Nitrophenyl)acetamide is a molecule of significant synthetic interest, primarily due to the versatile reactivity of its aromatic nitro group. Positioned ortho to an acetamido-methyl substituent, the nitro group serves as a latent amino functionality, the unmasking of which initiates a key intramolecular transformation. This technical guide provides an in-depth exploration of the nitro group's reactivity in this specific molecular context. We will dissect the primary chemical transformation—reduction to the corresponding aniline—by comparing prevalent methodologies and their underlying mechanisms. Critically, this guide elucidates the spontaneous and synthetically valuable intramolecular cyclization of the resulting 2-(2-aminophenyl)acetamide to form a 2-oxindole scaffold, a privileged core in medicinal chemistry. Detailed, field-tested protocols, mechanistic diagrams, and a comparative analysis of reduction techniques are presented to provide a comprehensive resource for professionals in chemical synthesis and drug development.

Introduction: The Strategic Role of the ortho-Nitro Group

In the architecture of 2-(2-Nitrophenyl)acetamide, the nitro group is not merely a substituent but a strategic functional handle. As a powerful electron-withdrawing group, it deactivates the aromatic ring toward electrophilic substitution, but its true value lies in its capacity for reduction. The conversion of a nitro group to an amine is a fundamental six-electron reduction in organic chemistry, pivotal for installing nitrogen-based functionality.[1] This transformation is the gateway to producing a vast array of pharmaceuticals, dyes, and agrochemicals.[2]

The specific placement of the nitro group in 2-(2-Nitrophenyl)acetamide, adjacent to a side chain bearing an amide, creates a precursor primed for intramolecular reaction. Upon reduction, the newly formed nucleophilic amino group is perfectly positioned to attack the electrophilic carbonyl carbon of the amide, leading to a cyclization event. This proximity-driven reactivity makes the reduction of 2-(2-Nitrophenyl)acetamide a powerful first step in the synthesis of complex heterocyclic systems, most notably the 2-oxindole framework.[3][4] This guide will focus on the practical and mechanistic details of this critical reaction sequence.

The Core Transformation: Reduction of the Aromatic Nitro Group

The reduction of the nitro moiety to a primary amine proceeds through a series of intermediates, typically involving nitroso and hydroxylamine species.[1][5] The choice of method is critical and depends on factors such as substrate tolerance, desired chemoselectivity, cost, and environmental impact.

Caption: General mechanistic pathway for the six-electron reduction of a nitroarene.

Methodologies for Nitro Group Reduction

Two primary classes of reagents are broadly employed for this transformation: catalytic hydrogenation and metal-mediated reductions.

A. Catalytic Hydrogenation

This method involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst. It is often considered a "green" method as the only byproduct is water.[2]

-

Palladium on Carbon (Pd/C): The most common choice for nitro reductions, offering high efficiency. However, it can also reduce other functional groups like alkenes, alkynes, and can cause dehalogenation.[6]

-

Raney Nickel (Raney Ni): A cost-effective alternative to palladium. It is particularly useful when dehalogenation of aryl halides is a concern.[6]

-

Manganese-based Catalysts: Newer, air-stable base-metal catalysts have been developed that show high chemoselectivity under mild conditions.[2][7]

B. Metal-Mediated Reductions (Dissolving Metal Reductions)

These methods utilize a metal in a protic solvent (often acidic) to act as the electron donor. They are known for their excellent chemoselectivity, often leaving other reducible groups untouched.

-

Iron in Acid (Béchamp Reduction): A classic, cost-effective, and industrially relevant method using iron powder and an acid like HCl or acetic acid.[5][8] The reaction proceeds via a series of single-electron transfers from the iron surface.[1] A major drawback is the generation of stoichiometric amounts of iron oxide sludge.[2]

-

Tin(II) Chloride (SnCl₂): A mild and selective reagent, particularly useful for substrates sensitive to harsh acidic conditions.[9]

-

Zinc in Acid (Zn/HCl or Zn/AcOH): Similar to iron, zinc is an effective reducing agent for nitro groups in an acidic medium.[6]

Comparative Analysis of Reduction Methods

The selection of a reduction protocol is a critical experimental choice driven by the specific chemical environment of the substrate and the desired outcome.

| Method | Reducing Agent | Typical Conditions | Advantages | Limitations | Ref. |

| Catalytic Hydrogenation | H₂ with Pd/C, Raney Ni, or Mn-catalyst | 1-50 atm H₂, RT-80 °C, MeOH/EtOH | High yields, clean reaction (water byproduct), catalytic | Low chemoselectivity, can reduce other groups, risk of dehalogenation, pyrophoric catalysts (Raney Ni) | [2][6] |

| Béchamp Reduction | Fe powder | HCl or Acetic Acid, Reflux | Highly chemoselective, cost-effective, readily available reagents | Requires corrosive acid, generates large amounts of iron salt waste, can be vigorous | [5][8] |

| Tin(II) Chloride Reduction | SnCl₂·2H₂O | HCl, EtOH, Reflux | Mild conditions, good for sensitive substrates, high chemoselectivity | Stoichiometric use of tin salts (toxic waste) | [9] |

The Consequence of Reduction: Intramolecular Cyclization to 2-Oxindole

The primary value of reducing 2-(2-Nitrophenyl)acetamide lies in the subsequent, often spontaneous, intramolecular cyclization of the product, 2-(2-aminophenyl)acetamide. The resulting 2-oxindole core is a prominent scaffold in numerous biologically active compounds and natural products.[3][4]

The reaction proceeds via a nucleophilic attack of the aniline nitrogen onto the amide carbonyl carbon, followed by the elimination of ammonia. This process transforms a linear precursor into a valuable heterocyclic system in a highly atom-economical fashion.

Caption: The two-step transformation from 2-(2-Nitrophenyl)acetamide to the 2-oxindole core.

This reductive cyclization strategy provides a direct and efficient route to the oxindole ring system, bypassing the need for more complex multi-step syntheses.[10][11]

Experimental Protocols